

Spectroscopic Data of Reynosin: An In-Depth Technical Guide

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Compound of Interest

Compound Name:	Reynosin
Cat. No.:	B1680571

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Reynosin**, a eudesmanolide-type sesquiterpene lactone found in plants such as *Magnolia grandiflora* and *Laurus nobilis*. This document is intended to serve as a core resource for researchers engaged in the identification, characterization, and development of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Reynosin** is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the assigned proton (^1H) and carbon- ^{13}C (^{13}C) NMR chemical shifts, based on data reported in the scientific literature.

Table 1: ^1H NMR Spectroscopic Data for **Reynosin** (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.35	m	
2	1.80, 1.65	m	
3	2.10	m	
5	2.65	d	10.5
6	4.10	t	10.0
7	2.50	m	
8	1.95, 1.55	m	
9	2.20, 2.05	m	
13a	6.15	d	3.0
13b	5.50	d	3.0
14	1.05	s	
15	4.90, 4.75	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Reynosin** (CDCl_3)

Position	Chemical Shift (δ , ppm)
1	40.8
2	27.5
3	35.1
4	149.5
5	50.5
6	82.5
7	51.2
8	23.8
9	38.5
10	37.5
11	140.2
12	170.5
13	120.5
14	18.5
15	110.2

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of **Reynosin**, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for **Reynosin**

Ionization Mode	Mass Analyzer	Precursor Ion [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI	Q-TOF	249.1485	231, 213, 185

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of sesquiterpene lactones.

NMR Spectroscopy

Sample Preparation: A purified sample of **Reynosin** (typically 1-5 mg) is dissolved in deuterated chloroform (CDCl_3) and transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

^1H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Approximately 12 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Referencing: The residual solvent peak of CDCl_3 (δ 7.26 ppm) is used as an internal standard.

^{13}C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: Approximately 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more, depending on the sample concentration.
- Referencing: The solvent peak of CDCl_3 (δ 77.16 ppm) is used as an internal standard.

2D NMR Spectroscopy: To establish the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is typically performed, including:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Mass Spectrometry (LC-MS)

Sample Preparation: A dilute solution of the purified **Reynosin** sample is prepared in a suitable solvent, typically methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.

Liquid Chromatography:

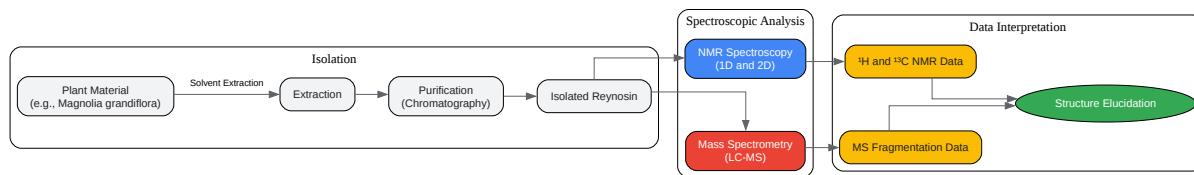
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water (often with a small amount of formic acid) and acetonitrile or methanol.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μL .

Mass Spectrometry:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed.
- Mass Range: A scan range of m/z 100-500 is generally sufficient to observe the precursor ion and its main fragments.
- Collision Energy: For tandem mass spectrometry (MS/MS) experiments, the collision energy is varied to induce fragmentation and obtain characteristic product ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Reynosin**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Reynosin**.

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